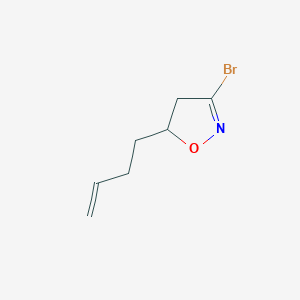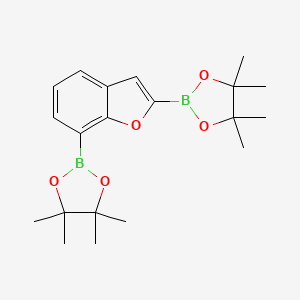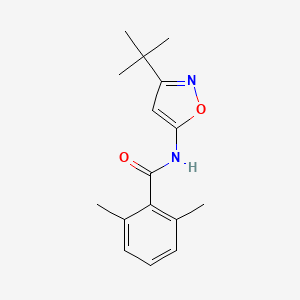
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylicacid,methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester is a complex organic compound with a unique structure. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a furan ring, a phenyl group, and a propenyl group, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester typically involves multiple steps. One common method includes the reaction of a furan derivative with a phenyl-substituted propenyl group under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the reactants. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and propenyl groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions include various substituted furans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dihydro-2-oxo-5-phenyl-3-furancarboxylic acid
- 2,5-Dihydro-2-oxo-5-(2-propenyl)-3-furancarboxylic acid
- 2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, ethyl ester
Uniqueness
2,5-Dihydro-2-oxo-5-phenyl-5-(2-propenyl)-3-furancarboxylic acid, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H14O4 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
methyl 2-oxo-5-phenyl-5-prop-2-enylfuran-3-carboxylate |
InChI |
InChI=1S/C15H14O4/c1-3-9-15(11-7-5-4-6-8-11)10-12(13(16)18-2)14(17)19-15/h3-8,10H,1,9H2,2H3 |
Clé InChI |
KWPPMNQEXNBLIR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(OC1=O)(CC=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)






![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)

![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)

